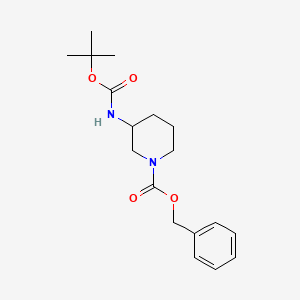

Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate

概要

説明

Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H26N2O4 and a molecular weight of 334.42 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate typically involves the reaction of benzylamine with tert-butyl 3-aminopiperidine-1-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems to enhance the efficiency and yield of the reaction. This method allows for precise control over reaction parameters, leading to a more sustainable and scalable production process .

化学反応の分析

Types of Reactions

Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate serves as a versatile building block in the synthesis of complex organic molecules. Its structure allows it to function as a protecting group for amines during peptide synthesis, which is crucial for maintaining the integrity of reactive functional groups during chemical reactions.

Synthetic Routes

The compound is synthesized through the reaction of benzylamine with tert-butyl 3-aminopiperidine-1-carboxylate, typically using triethylamine as a base and N,N’-dicyclohexylcarbodiimide (DCC) as a coupling reagent. This method ensures high yields and purity of the product, making it suitable for further applications.

Biological Applications

Enzyme Mechanisms and Protein-Ligand Interactions

In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with enzymes makes it an ideal candidate for investigating the kinetics and dynamics of biochemical reactions .

Pharmaceutical Development

The compound plays a crucial role as an intermediate in the development of pharmaceutical drugs, particularly those targeting neurological disorders. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets .

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is employed in the production of fine chemicals and specialty materials. Its unique properties facilitate the synthesis of various derivatives that are essential in manufacturing processes .

Case Study 1: Synthesis of Peptide Derivatives

A study demonstrated the use of this compound in synthesizing peptide derivatives with enhanced stability and bioactivity. The protecting group allowed for selective reactions, leading to high yields of desired products without side reactions .

Case Study 2: Inhibition Studies

Research involving this compound has highlighted its potential as a lead compound in developing inhibitors for protein kinase B (PKB), which is implicated in various cancers. The structural modifications facilitated by the tert-butoxycarbonyl group have shown promise in enhancing selectivity and potency against PKB compared to related kinases .

作用機序

The mechanism of action of Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl (Boc) group acts as a protecting group, preventing unwanted side reactions during chemical synthesis. Upon deprotection, the active amine can interact with its target, leading to the desired biological or chemical effect .

類似化合物との比較

Similar Compounds

tert-Butyl 3-oxopiperidine-1-carboxylate: Similar in structure but lacks the benzyl group.

tert-Butyloxycarbonyl-protected amino acids: Used in peptide synthesis, similar protecting group chemistry.

Uniqueness

Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate is unique due to its combination of the benzyl group and the Boc-protected piperidine ring. This structure provides both stability and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research .

生物活性

Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate is a compound with significant potential in medicinal chemistry and biological research. Its structure includes a piperidine ring and a tert-butoxycarbonyl (Boc) protecting group, which plays a critical role in its biological activity and applications.

- Molecular Formula : CHNO

- Molecular Weight : 334.42 g/mol

- CAS Number : 406213-47-6

The compound is characterized by its stability under standard laboratory conditions, though it may be sensitive to strong acids or bases, which could lead to hydrolysis or degradation of its functional groups .

The mechanism of action for this compound primarily involves its role as a prodrug. In this capacity, the Boc group can be cleaved in vivo, releasing an active amine that interacts with specific biological targets, such as enzymes or receptors. This interaction can lead to various biological effects depending on the target pathway.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives synthesized from this compound. For example, compounds developed from this precursor demonstrated significant inhibition against various microbial strains, indicating its potential use in developing new antimicrobial agents.

Enzyme Inhibition Studies

Research has shown that compounds with piperidine structures often exhibit enzyme inhibition capabilities. This compound has been utilized in studies focusing on enzyme mechanisms and protein-ligand interactions. Its derivatives have been tested for their ability to inhibit specific enzymes involved in critical biological processes, such as those related to neurological disorders .

Applications in Drug Development

This compound serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for modifications that can lead to the development of drugs targeting various conditions, particularly neurological disorders .

Case Studies

- Development of Antimicrobial Agents : A study conducted by Amit A. Pund et al. (2020) synthesized novel compounds from this chemical and evaluated their antimicrobial activities, demonstrating promising results against several pathogens.

- Targeting Trypanosoma brucei : Research focusing on inhibitors for Trypanosoma brucei methionyl-tRNA synthetase showed that derivatives based on piperidine structures could effectively inhibit the growth of this parasite while maintaining low toxicity to mammalian cells .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves sequential protection and coupling steps. For example:

Boc Protection : The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine (TEA) to drive the reaction .

Carboxylation : Benzyl chloroformate (Cbz-Cl) is introduced under controlled pH (pH 8–9) to avoid side reactions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the product. Yield optimization requires inert atmospheres (N₂/Ar) and strict temperature control (0–25°C) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and Boc/Cbz group integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (±5 ppm accuracy) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the recommended storage conditions and handling precautions for this compound?

- Methodological Answer :

- Storage : Keep in sealed, airtight containers under inert gas (N₂) at 2–8°C. Avoid exposure to moisture and light to prevent Boc group hydrolysis .

- Handling : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood with local exhaust ventilation to minimize inhalation risks .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in medicinal chemistry applications?

- Methodological Answer :

- Chiral Analysis : Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers. Stereochemistry at the piperidine 3-position affects binding to targets like kinases or GPCRs .

- Biological Testing : Compare IC₅₀ values of enantiomers in enzyme inhibition assays (e.g., fluorescence polarization) to identify active configurations .

Q. What analytical techniques are employed to resolve contradictions in reported spectral data (e.g., NMR or IR discrepancies)?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .

- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) provides unambiguous structural validation .

- Computational Validation : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes .

Q. In multi-step syntheses involving this compound, what strategies mitigate side reactions during deprotection of the tert-butoxycarbonyl (Boc) group?

- Methodological Answer :

- Acidic Deprotection : Use trifluoroacetic acid (TFA)/DCM (1:4 v/v) at 0°C to minimize carbocation formation. Add scavengers (e.g., triisopropylsilane) to quench tert-butyl cations .

- Monitoring : Track reaction progress via TLC (Rf shift from 0.6 to 0.2 in ethyl acetate/hexane) .

Q. How can computational modeling guide the design of derivatives based on this scaffold for targeted protein interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding poses against target proteins (e.g., BTK kinase). Focus on hydrogen bonds between the Boc group and ATP-binding pockets .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess derivative stability in binding sites. Validate with surface plasmon resonance (SPR) binding affinity measurements .

Q. Data Contradiction Analysis

特性

IUPAC Name |

benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-15-10-7-11-20(12-15)17(22)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIONIIVXRCVHFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623989 | |

| Record name | Benzyl 3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406213-47-6 | |

| Record name | Benzyl 3-[(tert-butoxycarbonyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。